Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate
Overview
Description
Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate can undergo reduction to form the corresponding amine.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-((2-ethoxy-2-oxoethyl)amino)-3-aminobenzoate.
Reduction: 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoic acid.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its nitro group can be reduced to an amine, which can then be further modified to introduce fluorescent tags for imaging studies.
Medicine: The compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties. It can also serve as a lead compound in the development of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy incorporation into polymer chains, imparting desirable properties to the final product.
Mechanism of Action
The mechanism of action of Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Methyl 4-((2-ethoxy-2-oxoethyl)amino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its solubility and reactivity.
Uniqueness: Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an ester group on the same molecule. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-9-5-4-8(12(16)19-2)6-10(9)14(17)18/h4-6,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJHRILVDYQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743036 | |
Record name | Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-43-9 | |
Record name | Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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